

# "performance comparison of different LC columns for PFNA separation"

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## Compound of Interest

Compound Name: Perfluorononanesulfonic acid

Cat. No.: B8822145

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## A Comparative Guide to LC Column Performance for PFNA Separation

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable separation of Perfluorononanoic acid (PFNA), a per- and polyfluoroalkyl substance (PFAS) of significant environmental and health concern, is critical for robust analytical methodologies. The choice of a Liquid Chromatography (LC) column is a pivotal factor in achieving optimal separation from other PFAS and complex sample matrices. This guide provides an objective comparison of the performance of different LC columns for PFNA separation, supported by experimental data and detailed protocols to aid in method development and column selection.

## Performance Comparison of LC Columns for PFNA Separation

The selection of an appropriate LC column is fundamental for achieving desired chromatographic performance in PFNA analysis. Reversed-phase chromatography, particularly with C18 stationary phases, is a widely adopted technique due to its effectiveness in retaining and separating a broad range of PFAS, including PFNA.<sup>[1][2][3]</sup> The following table summarizes the performance characteristics of several commercially available LC columns for the separation of PFNA and related PFAS compounds. The data presented is compiled from

various sources and should be used as a comparative reference. Method optimization is always recommended for specific applications.

Column Name	Stationary Phase	Particle Size (µm)	Dimensions (mm)	PFNA Retention Time (min)	Peak Characteristics	Reference
Restek Raptor C18	C18	2.7	50 x 2.1	5.54	Well-resolved peak within a 10-minute total analysis time for a suite of 18 PFAS.	<a href="#">[1]</a>
Phenomenex Gemini C18	C18	3	100 x 2.0	~7.5 (for PFDA, a longer chain PFAS)	Used in EPA Method 533 for PFAS analysis, demonstrating suitability for a range of PFAS compounds.	<a href="#">[3]</a> <a href="#">[4]</a>
YMC-Triart C18	C18	Not Specified	100 x 2.1	Not Directly Specified	Employed in a high-throughput method for the analysis of 28 PFAS in human serum,	<a href="#">[5]</a>

indicating  
robustness

.

Described  
as a  
reverse-  
phase  
column  
with low  
silanol  
activity,  
suitable for  
PFNA  
analysis  
with a  
simple  
mobile  
phase.

[6]

Achieved  
baseline  
separation  
of PFOA  
and PFOS  
in a 5-  
minute  
gradient,  
suggesting  
good  
performanc  
e for  
related  
PFAS.

[7]

Designed  
for  
improved  
retention of

[8]

highly polar  
analytes  
and stable  
under high  
aqueous  
conditions.

Combines  
hydrophobic and  
anion-  
exchange  
retention,  
enhancing  
selectivity  
for PFAS  
molecules.

GL  
Sciences  
InertSustain  
AX-C18

Mixed-  
Mode (C18  
and Anion-  
Exchange)

Not  
Specified

Not  
Specified

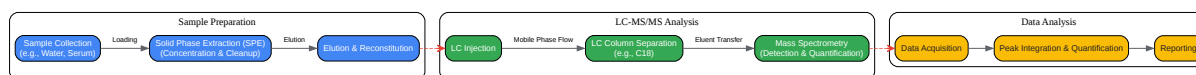
Not  
Directly  
Specified

[8]

Note: Retention times are highly dependent on the specific chromatographic conditions (e.g., mobile phase composition, gradient profile, flow rate, and temperature). The values and characteristics presented here are for comparative purposes.

## Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the analysis of PFNA using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive detection method.[9]



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Caption: General workflow for PFNA analysis by LC-MS/MS.

## Experimental Protocols

The following are representative experimental protocols for the analysis of PFNA using reversed-phase LC columns. These should be considered as starting points for method development and optimization.

### I. Sample Preparation (Solid Phase Extraction - SPE)

A common sample preparation technique for PFAS analysis in aqueous samples involves SPE to concentrate the analytes and remove matrix interferences.<sup>[9]</sup>

- **Cartridge Conditioning:** Condition a weak anion exchange (WAX) or similar SPE cartridge with methanol followed by equilibration with ultrapure water.
- **Sample Loading:** Load the aqueous sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with a suitable buffer (e.g., an acidic solution) to remove interferences.
- **Elution:** Elute the retained PFAS, including PFNA, using a basic methanolic solution.
- **Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase (e.g., 96:4 methanol:water).<sup>[10]</sup>

### II. Liquid Chromatography (LC) Method

The chromatographic separation is typically performed using a gradient elution on a C18 column.

- **LC Column:** A C18 column (e.g., 50-150 mm length, 2.0-2.1 mm internal diameter, 1.8-5  $\mu$ m particle size) is commonly used.<sup>[1][3][4]</sup>
- **Mobile Phase A:** 20 mM ammonium acetate in water or a dilute solution of formic acid in water.<sup>[6][10]</sup>
- **Mobile Phase B:** Methanol or acetonitrile.<sup>[6]</sup>

- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 30 - 40 °C.
- Injection Volume: 5 - 10 µL.
- Gradient Program: A typical gradient starts with a higher percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased to elute more hydrophobic compounds like PFNA. An example gradient is as follows:
  - 0-1 min: Hold at initial conditions (e.g., 30% B)
  - 1-8 min: Linear ramp to 95% B
  - 8-10 min: Hold at 95% B
  - 10.1-12 min: Return to initial conditions and equilibrate.

### III. Mass Spectrometry (MS) Detection

Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode and Multiple Reaction Monitoring (MRM).

- Ionization Mode: ESI-
- MRM Transitions: For PFNA, the precursor ion is  $m/z$  463, and a common product ion for quantification is  $m/z$  419.[\[1\]](#)
- Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum sensitivity for PFNA.

## Discussion and Column Selection Considerations

- C18 Columns: Standard C18 columns are the workhorse for PFAS analysis, providing excellent retention for longer-chain PFAS like PFNA through hydrophobic interactions between the alkyl chains of the analyte and the stationary phase.[\[1\]](#)[\[2\]](#) The choice of particle size (e.g., 1.8 µm, 2.7 µm, 5 µm) will influence efficiency and backpressure, with smaller particles generally providing higher efficiency at the cost of higher pressure.[\[1\]](#)

- **Polar-Modified C18 Columns:** These columns feature modifications such as polar endcapping or embedded polar groups. They can offer alternative selectivity and improved peak shape, especially if co-eluting polar interferences are a concern.[4]
- **Mixed-Mode Columns:** Columns with both reversed-phase and ion-exchange characteristics can provide enhanced retention and selectivity for a wider range of PFAS, including both acidic and sulfonated compounds.[8]
- **Method Development:** It is crucial to optimize the mobile phase composition (including the type of organic modifier and additives) and the gradient profile to achieve the best separation for a specific set of analytes and sample matrix. The use of a delay column between the mobile phase mixer and the injector can help to minimize background contamination from the LC system itself.

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